Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- is a complex organic compound that features a benzoic acid moiety substituted with a triazole ring and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dinitrophenyl group via a nucleophilic substitution reaction. The final step often involves the coupling of the triazole derivative with benzoic acid under specific conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- involves its interaction with specific molecular targets. The dinitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the triazole ring.
4-Phenyl-1,2,4-triazole: Contains the triazole ring but lacks the dinitrophenyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid moiety.
Uniqueness
What sets Benzoic acid, 4-((5-(3,5-dinitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)- apart is the combination of the dinitrophenyl group and the triazole ring, which imparts unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
119228-58-9 |
---|---|
Molecular Formula |
C21H13N5O6S |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-[[5-(3,5-dinitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C21H13N5O6S/c27-20(28)13-6-8-18(9-7-13)33-21-23-22-19(24(21)15-4-2-1-3-5-15)14-10-16(25(29)30)12-17(11-14)26(31)32/h1-12H,(H,27,28) |
InChI Key |
UFMVCYZZLDLVQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SC3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.